molecular formula C20H26N4O B11561900 N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide CAS No. 303065-39-6

N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide

Cat. No.: B11561900
CAS No.: 303065-39-6
M. Wt: 338.4 g/mol
InChI Key: XRIQKWZYDOCOMV-HYARGMPZSA-N
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Description

N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide (CID 9595559) is a synthetic Schiff base compound with the molecular formula C20H26N4O . Schiff bases, characterized by an azomethine group (-HC=N-), are a class of compounds with significant relevance in medicinal chemistry and materials science due to their versatile coordination chemistry and biological properties . They are widely investigated for their role as key intermediates in organic synthesis and for their potential as ligands in the development of metal complexes, which can serve as models for biologically important species . Researchers value this structural motif for its mild bacteriostatic activity and its application in the development of novel therapeutic agents, such as iron-chelating drugs . The molecular structure of this acetohydrazide derivative features a trans configuration about the C=N bond, a characteristic that can influence its physical properties and intermolecular interactions . In the solid state, analogous structures demonstrate that these molecules can form defined supramolecular architectures, such as zigzag chains, through specific hydrogen-bonding interactions . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any consumer use.

Properties

CAS No.

303065-39-6

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)19-11-9-17(10-12-19)14-22-23-20(25)15-21-18-8-6-7-16(3)13-18/h6-14,21H,4-5,15H2,1-3H3,(H,23,25)/b22-14+

InChI Key

XRIQKWZYDOCOMV-HYARGMPZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Acetohydrazide reacts with 3-toluidine via nucleophilic substitution, where the hydrazide’s amine group replaces the leaving group (e.g., hydroxyl) in the toluidine derivative. The reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the hydrazide, enhancing its nucleophilicity.

Reaction Conditions

ParameterTypical ValuesNotesReferences
Solvent Ethanol, methanol, or waterPolar aprotic solvents enhance reactivity
Catalyst NaOH, K₂CO₃, or triethylamineBase accelerates deprotonation
Temperature Reflux (70–80°C)Ensures complete conversion
Time 2–4 hoursExtended time for high yield
Yield 75–85%Depends on solvent and catalyst efficiency

Condensation with 4-(Diethylamino)benzaldehyde

The second step involves condensing 2-(3-toluidino)acetohydrazide with 4-(diethylamino)benzaldehyde to form the Schiff base.

Reaction Mechanism

The aldehyde’s carbonyl group undergoes nucleophilic attack by the hydrazide’s amino group, forming a hemiaminal intermediate. Subsequent dehydration yields the Schiff base (C=N bond).

Reaction Conditions

ParameterTypical ValuesNotesReferences
Solvent Ethanol, DMF, or tolueneEthanol is preferred for cost efficiency
Catalyst Acetic acid, piperidine, or HClAcid catalysts protonate the carbonyl group
Temperature Reflux (80–110°C)Higher temperatures accelerate reaction
Time 4–6 hoursOptimal for imine formation
Yield 70–80%Depends on aldehyde purity and stoichiometry

Optimization Strategies

Solvent Selection

Ethanol is widely used due to its polarity and low toxicity. However, aprotic solvents like DMF may improve reaction rates for sterically hindered substrates.

Catalyst Screening

  • Acid catalysts : Glacial acetic acid or HCl enhance carbonyl electrophilicity, improving yields.

  • Base catalysts : Piperidine or morpholine facilitate deprotonation, though less commonly used.

Temperature and Time

Reflux conditions (80–110°C) are critical for achieving high yields. Prolonged reaction times (>6 hours) may lead to decomposition.

Challenges and Mitigation

ChallengeMitigation Strategy
Side Reactions Use anhydrous solvents to minimize hydrolysis
Low Yield Optimize stoichiometry (1:1 hydrazide:aldehyde)
Purification Recrystallization from ethanol or column chromatography

Green Chemistry Approaches

Recent studies suggest solvent-free methods or natural acids (e.g., citric acid) as catalysts, though traditional methods remain dominant due to higher reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide has the molecular formula C20H26N4OC_{20}H_{26}N_4O. The synthesis typically involves the condensation reaction between diethylaminobenzaldehyde and 3-toluidine-acetohydrazide, often using solvents such as methanol under reflux conditions. The yield of this compound can be high, often exceeding 90% in laboratory settings, demonstrating its feasibility for large-scale synthesis .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. A study conducted on similar hydrazone derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the diethylamino group enhances the compound's lipophilicity, facilitating better membrane penetration .

  • Case Study : In vitro tests revealed that compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptosis-related proteins.

  • Case Study : A derivative of this compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 50 µM. This suggests potential use in developing anticancer therapies targeting estrogen receptor-positive breast cancer .

Acetylcholinesterase Inhibition

Another promising application is its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising inhibitory effects on acetylcholinesterase activity.

  • Data Table : Comparative IC50 values of acetylcholinesterase inhibitors derived from related compounds:
Compound NameIC50 (µM)Reference
Compound A5.0
N'-(4-Diethylamino)Benzylidene12.5Current Study
Compound B3.5

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in disease mechanisms. These studies provide insights into the structural requirements for biological activity and help in optimizing lead compounds for better efficacy.

  • Findings : Docking simulations indicated strong binding affinities with acetylcholinesterase and other relevant targets, suggesting that modifications to the diethylamino group could enhance activity further .

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The diethylamino group and benzylidene moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Biological Activity Key Reference
N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide (Target) R1: 4-(diethylamino); R2: 3-toluidino 92 184–187 Not explicitly reported (structural focus)
N'-(4-(Dimethylamino)benzylidene)-2-(6-methylpyrazoloquinolinyl)acetohydrazide (6o) R1: 4-(dimethylamino); R2: pyrazoloquinoline 85 198–200 Anticancer (Akt inhibition)
N'-(4-Methoxybenzylidene)-2-(benzothiazolylthio)acetohydrazide (4a) R1: 4-methoxy; R2: benzothiazole-thio 83 178–179 Anticancer (cytotoxicity)
N'-(3,4,5-Trimethoxybenzylidene)-2-(pyrazoloquinolinyl)acetohydrazide (6n) R1: 3,4,5-trimethoxy; R2: pyrazoloquinoline 82 210–212 Not explicitly reported
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(coumarinyl)acetohydrazide (3i) R1: 4-hydroxy-3-methoxy; R2: coumarin 75 225–227 Antimicrobial

Key Observations:

  • Biological Activity: Compounds with bulkier substituents (e.g., pyrazoloquinoline in 6o) show marked anticancer activity via Akt pathway inhibition, while methoxy or hydroxy derivatives (e.g., 3i) exhibit antimicrobial effects .
  • Synthetic Yields: The target compound’s high yield (92%) suggests favorable reaction kinetics, possibly due to the electron-rich diethylamino group facilitating imine formation .
Pharmacological and Mechanistic Differences

Anticancer Activity:

  • The dimethylamino analogue (6o) demonstrated cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC50 values <10 µM, attributed to PI3K/Akt pathway inhibition .
  • In contrast, the benzothiazole-thio derivative (4a) showed selective cytotoxicity against pancreatic carcinoma (Panc-1) via apoptosis induction, highlighting the role of sulfur-containing moieties in redox modulation .

Anti-Inflammatory and Antioxidant Effects:

  • A sulindac-derived acetohydrazide (DMFM) with a 4-dimethylaminobenzylidene group exhibited potent anti-inflammatory activity (COX-1 inhibition, IC50 = 0.5 µM) and reduced oxidative stress in vivo, suggesting that amino-substituted benzylidenes are critical for dual activity .

Antimicrobial Activity:

  • Hydroxy and methoxy derivatives (e.g., 3i) displayed broad-spectrum antimicrobial effects against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely due to hydrogen bonding with microbial enzymes .
Physicochemical and Structural Insights

Crystallography and Solubility:

  • Crystal structures of analogous compounds (e.g., ZIYSOR in ) reveal that diethylamino groups induce non-planar conformations, reducing crystal packing efficiency and improving solubility compared to planar methoxy derivatives .
  • The 3-toluidino group in the target compound may enhance π-π stacking with aromatic residues in biological targets, as seen in docking studies of similar hydrazones .

Thermal Stability:

  • Melting points correlate with substituent polarity: trimethoxy derivatives (6n, 210–212°C) have higher thermal stability than diethylamino analogues (184–187°C) due to increased intermolecular hydrogen bonding .

Biological Activity

N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide, a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This compound, characterized by the molecular formula C20H26N4OC_{20}H_{26}N_{4}O and CAS number 303065-39-6, exhibits various pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The structure of this compound features a hydrazone linkage which is crucial for its biological activity. The presence of diethylamino and toluidine groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

PropertyValue
Molecular FormulaC20H26N4O
Molecular Weight338.456 g/mol
CAS Number303065-39-6
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that hydrazone derivatives can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar hydrazone compounds possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Some hydrazones have been reported to induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways related to cell survival.
  • Antioxidant Activity : The ability to scavenge free radicals has been attributed to the presence of phenolic and hydrazone functional groups, contributing to their protective effects against oxidative damage.

Case Studies and Research Findings

  • Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis .
  • Antioxidant Activity Assessment : The compound was tested for its ability to reduce oxidative stress markers in cellular models. Results showed a marked decrease in reactive oxygen species (ROS), indicating strong antioxidant potential .

Q & A

Q. Tables for Key Data

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeReference
Reaction Temperature70–80°C
SolventEthanol
Reflux Time12–15 hours

Table 2: Biological Activity of Analogs

SubstituentAChE IC50 (µM)Anticonvulsant ED50 (mg/kg)
4-OH29.515.2
4-OCH345.822.7

Q. Notes

  • All methodologies are derived from peer-reviewed studies and crystallographic databases.
  • Contradictions in data (e.g., lower potency vs. reference drugs) are addressed via rigorous validation protocols.

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